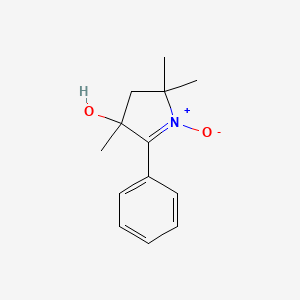![molecular formula C46H28Cl2N18Na6O20S6 B14456938 1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt CAS No. 70161-15-8](/img/structure/B14456938.png)
1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple sulfonic acid groups, azo linkages, and triazine rings, making it a versatile molecule in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt involves several steps:
Starting Materials: The synthesis begins with naphthalene derivatives, sulfonation agents, and triazine compounds.
Sulfonation: Naphthalene is sulfonated using sulfuric acid to introduce sulfonic acid groups at specific positions.
Azo Coupling: The sulfonated naphthalene undergoes azo coupling with diazonium salts derived from aromatic amines.
Triazine Introduction: The resulting azo compound is then reacted with chlorinated triazine derivatives to form the final product.
Purification: The compound is purified through recrystallization or chromatography to obtain the hexasodium salt form.
Análisis De Reacciones Químicas
1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions with agents like sodium borohydride can break the azo linkages, resulting in the formation of amines.
Substitution: The triazine rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted triazine derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the triazine rings and release the sulfonic acid groups.
Aplicaciones Científicas De Investigación
1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt has a wide range of scientific research applications:
Chemistry: It is used as a dye and chromophore in various analytical techniques, including capillary electrophoresis and chromatography.
Biology: The compound is utilized in biological assays as a fluorescent marker and staining agent for cellular components.
Industry: The compound is employed in the production of specialty chemicals, dyes, and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt involves its interaction with molecular targets through various pathways:
Binding to Proteins: The compound can bind to proteins and enzymes, altering their activity and function.
Fluorescence: Its fluorescent properties allow it to be used as a marker in imaging and diagnostic applications.
Chemical Reactivity: The presence of reactive groups such as sulfonic acids and triazines enables it to participate in chemical reactions, leading to the formation of new compounds with desired properties.
Comparación Con Compuestos Similares
1,3,6-Naphthalenetrisulfonic acid, 7,7’-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt can be compared with other similar compounds:
1,3,6-Naphthalenetrisulfonic acid trisodium salt hydrate: This compound is similar in structure but lacks the azo and triazine groups, making it less versatile in applications.
8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt: This compound is used as a dye and fluorescent marker but has different reactivity and applications due to the absence of triazine rings.
Naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate: Similar to the first compound, it is used as an anionic chromophore but does not have the same range of applications due to the lack of azo linkages and triazine groups.
Propiedades
Número CAS |
70161-15-8 |
|---|---|
Fórmula molecular |
C46H28Cl2N18Na6O20S6 |
Peso molecular |
1554.1 g/mol |
Nombre IUPAC |
hexasodium;7-[[2-(carbamoylamino)-4-[[4-[4-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonatonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C46H34Cl2N18O20S6.6Na/c47-39-57-43(61-45(59-39)53-23-5-7-29(31(13-23)55-41(49)67)63-65-33-17-27-19(11-37(33)91(81,82)83)9-25(87(69,70)71)15-35(27)89(75,76)77)51-21-1-2-22(4-3-21)52-44-58-40(48)60-46(62-44)54-24-6-8-30(32(14-24)56-42(50)68)64-66-34-18-28-20(12-38(34)92(84,85)86)10-26(88(72,73)74)16-36(28)90(78,79)80;;;;;;/h1-18H,(H3,49,55,67)(H3,50,56,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86)(H2,51,53,57,59,61)(H2,52,54,58,60,62);;;;;;/q;6*+1/p-6 |
Clave InChI |
OSHPPLKDLUFFQM-UHFFFAOYSA-H |
SMILES canónico |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)NC6=NC(=NC(=N6)Cl)NC7=CC(=C(C=C7)N=NC8=CC9=C(C=C(C=C9C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


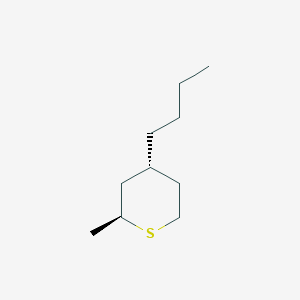

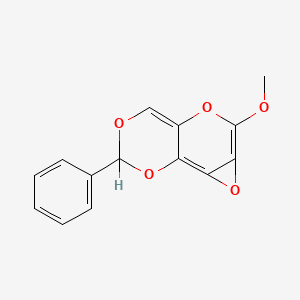
![4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo-](/img/structure/B14456886.png)

![Benzene, [[(1-methyl-3-butynyl)oxy]methyl]-](/img/structure/B14456893.png)
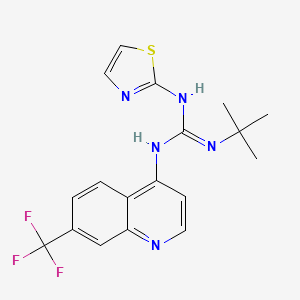
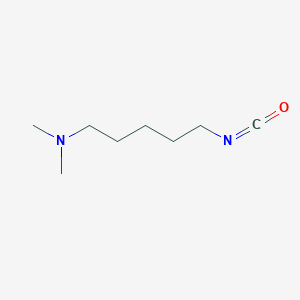

![Methyl 2-[2-chloro-5-(4-chlorophenoxy)phenoxy]propanoate](/img/structure/B14456912.png)
![Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]-](/img/structure/B14456919.png)
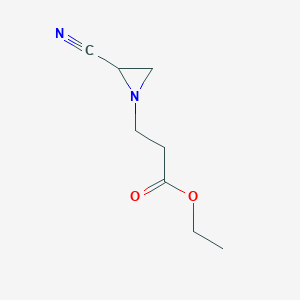
![potassium;3-[(2Z)-2-[2-anilino-1-[(2-chloro-5-sulfophenyl)diazenyl]-2-oxoethylidene]hydrazinyl]-4-chlorobenzenesulfonic acid](/img/structure/B14456943.png)
